4-(Prop-1-en-2-yl)benzaldehyde
4-(Prop-1-en-2-yl)benzaldehyde
4-(1-Methylethenyl)benzaldehyde, also known as 4-isopropenylbenzaldehyde or p-mentha-1, 3, 5, 8-tetraen-7-al, belongs to the class of organic compounds known as phenylpropenes. Phenylpropenes are compounds containing a phenylpropene moiety, which consists of a propene substituent bound to a phenyl group. 4-(1-Methylethenyl)benzaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(1-methylethenyl)benzaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 4-(1-methylethenyl)benzaldehyde can be found in herbs and spices and roman camomile. This makes 4-(1-methylethenyl)benzaldehyde a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
10133-50-3
VCID:
VC21346731
InChI:
InChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3
SMILES:
CC(=C)C1=CC=C(C=C1)C=O
Molecular Formula:
C10H10O
Molecular Weight:
146.19 g/mol
4-(Prop-1-en-2-yl)benzaldehyde
CAS No.: 10133-50-3
Cat. No.: VC21346731
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(1-Methylethenyl)benzaldehyde, also known as 4-isopropenylbenzaldehyde or p-mentha-1, 3, 5, 8-tetraen-7-al, belongs to the class of organic compounds known as phenylpropenes. Phenylpropenes are compounds containing a phenylpropene moiety, which consists of a propene substituent bound to a phenyl group. 4-(1-Methylethenyl)benzaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(1-methylethenyl)benzaldehyde is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 4-(1-methylethenyl)benzaldehyde can be found in herbs and spices and roman camomile. This makes 4-(1-methylethenyl)benzaldehyde a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 10133-50-3 |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 4-prop-1-en-2-ylbenzaldehyde |
| Standard InChI | InChI=1S/C10H10O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-7H,1H2,2H3 |
| Standard InChI Key | IRWAASJGTLXGMV-UHFFFAOYSA-N |
| SMILES | CC(=C)C1=CC=C(C=C1)C=O |
| Canonical SMILES | CC(=C)C1=CC=C(C=C1)C=O |
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